N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and tetrahydropyran rings would likely cause the molecule to have a rigid, cyclic structure. The acetamide and tolyloxy groups could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrazole ring is a site of potential aromaticity, and the tetrahydropyran ring could potentially undergo reactions involving the opening of the ring. The acetamide group could participate in reactions involving the carbonyl group or the nitrogen atom, and the tolyloxy group could potentially undergo reactions involving the ether linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the acetamide and tolyloxy groups could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting their potential in medicinal chemistry and biochemical applications as antioxidants. The research demonstrates the effect of hydrogen bonding in the self-assembly process of these complexes, indicating their relevance in the development of supramolecular architectures (K. Chkirate et al., 2019).
Novel 2-Pyrone Derivatives and Molecular Docking
The synthesis of novel 2-pyrone derivatives, including compounds with similar structural motifs to pyrazole-acetamide, has been reported. These derivatives have been characterized through X-ray diffraction, Hirshfeld surface analysis, and computational studies. The research explores their binding modes within specific protein targets using molecular docking, suggesting potential applications in drug discovery and design (J. Sebhaoui et al., 2020).
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing pyrazole-acetamide derivatives as intermediates, has been investigated for the synthesis of antimalarial drugs. This research underscores the importance of such derivatives in facilitating selective chemical transformations, essential for the development of pharmacologically active compounds (Deepali B Magadum et al., 2018).
Antitumor, Antioxidant, and Anti-inflammatory Potential
Studies on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar to pyrazole-acetamide, have explored their pharmacological potential. Docking against targets like epidermal growth factor receptor (EGFR) and tubulin, followed by investigation of toxicity, tumor inhibition, and antioxidant properties, highlights their promising applications in developing new therapeutic agents (M. Faheem, 2018).
Future Directions
properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15-6-2-5-9-20(15)27-14-21(25)22-12-18-17-13-26-11-10-19(17)24(23-18)16-7-3-4-8-16/h2,5-6,9,16H,3-4,7-8,10-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLAXXHCQNDTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NN(C3=C2COCC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide |
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